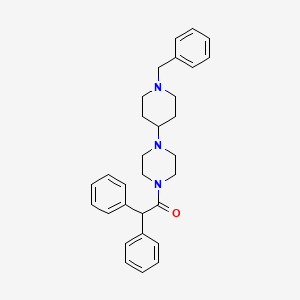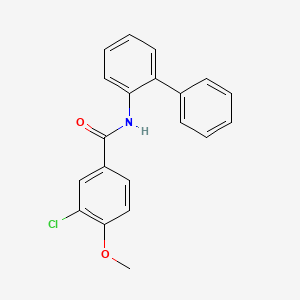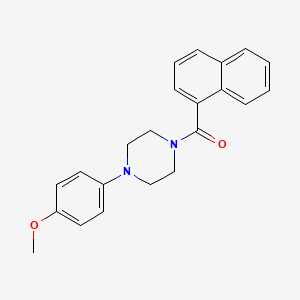
4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide, also known as CHPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CHPB belongs to the class of hydrazones, and its molecular formula is C16H14ClN3O2.
作用机制
The mechanism of action of 4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neurology, this compound has been shown to activate the Akt/GSK-3β pathway and inhibit the JNK pathway, which leads to the inhibition of neuronal apoptosis and the promotion of neuronal survival. In oncology, this compound has been shown to inhibit the NF-κB pathway and induce apoptosis in cancer cells. In immunology, this compound has been shown to modulate the Th1/Th2 balance and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In neurology, this compound has been shown to protect dopaminergic neurons from oxidative stress and inhibit the production of pro-inflammatory cytokines. In oncology, this compound has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. In immunology, this compound has been shown to inhibit the proliferation of T cells and the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, this compound also has some limitations, such as its poor water solubility and the lack of a well-defined mechanism of action.
未来方向
There are several future directions for the study of 4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide. In neurology, further studies are needed to investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. In oncology, further studies are needed to investigate the potential of this compound as a chemotherapeutic agent for various types of cancer. In immunology, further studies are needed to investigate the potential of this compound as an immunomodulatory agent for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis method of this compound involves the reaction of 4-chloro-2-hydroxybenzohydrazide with 1-methyl-3-phenyl-2-propen-1-one in the presence of a base. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and cerebral ischemia, inhibit the growth of cancer cells in vitro and in vivo, and modulate the immune response in animal models of autoimmune diseases. Further studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases.
合成方法
The synthesis of 4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide involves the reaction of 4-chloro-2-hydroxybenzohydrazide with 1-methyl-3-phenyl-2-propen-1-one in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The purity of the product can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
4-chloro-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and cerebral ischemia. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In immunology, this compound has been shown to modulate the immune response in animal models of autoimmune diseases.
属性
IUPAC Name |
4-chloro-2-hydroxy-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-12(7-8-13-5-3-2-4-6-13)19-20-17(22)15-10-9-14(18)11-16(15)21/h2-11,21H,1H3,(H,20,22)/b8-7+,19-12? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQVPJDCJDLBRZ-PSKDPTBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)Cl)O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)Cl)O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5814468.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)


![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)



![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5814538.png)
![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)

![3-isopropoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814553.png)
![1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)
